![molecular formula C22H28N2 B14270368 (E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] CAS No. 144446-93-5](/img/structure/B14270368.png)
(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is an organic compound characterized by its imine functional groups and a hexane backbone. This compound is notable for its symmetrical structure, where two 4-methylphenyl groups are connected via imine linkages to a central hexane chain. The (E,E) designation indicates the trans configuration of the imine groups, which can influence the compound’s reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] typically involves a condensation reaction between hexane-1,6-diamine and 4-methylbenzaldehyde. The reaction proceeds as follows:
Reactants: Hexane-1,6-diamine and 4-methylbenzaldehyde.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (around 40-60°C) to ensure complete condensation.
The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of water to form the imine linkage.
Industrial Production Methods
In an industrial setting, the production of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
化学反应分析
Types of Reactions
Oxidation: The imine groups in (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can undergo oxidation to form corresponding oximes or nitriles.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
In chemistry, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving imine intermediates. It can also serve as a model compound for studying the interactions between small molecules and proteins.
Medicine
While not widely used in medicine, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] can be used in the synthesis of polymers and advanced materials. Its imine linkages provide unique properties that can be exploited in the development of new materials with specific mechanical or chemical characteristics.
作用机制
The mechanism of action of (E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] largely depends on its ability to form imine linkages. These linkages can interact with various molecular targets, such as metal ions or biological macromolecules. The compound’s symmetrical structure and electronic properties allow it to participate in a range of chemical reactions, making it a versatile tool in both synthetic and analytical chemistry.
相似化合物的比较
Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another imine-based ligand with a shorter ethylene backbone.
N,N’-Bis(benzylidene)hexane-1,6-diamine: Similar structure but with benzylidene groups instead of 4-methylphenyl groups.
N,N’-Bis(4-methylbenzylidene)butane-1,4-diamine: Similar aromatic groups but with a shorter butane backbone.
Uniqueness
(E,E)-N,N’-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine] is unique due to its specific combination of a hexane backbone and 4-methylphenyl groups This combination provides distinct steric and electronic properties that can influence its reactivity and interactions with other molecules
属性
CAS 编号 |
144446-93-5 |
|---|---|
分子式 |
C22H28N2 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-[6-[(4-methylphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2/c1-19-7-11-21(12-8-19)17-23-15-5-3-4-6-16-24-18-22-13-9-20(2)10-14-22/h7-14,17-18H,3-6,15-16H2,1-2H3 |
InChI 键 |
MWSKYGZSELQSMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
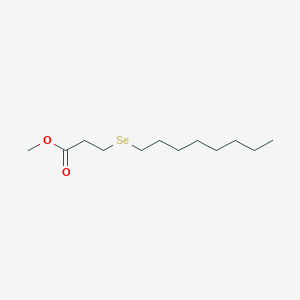
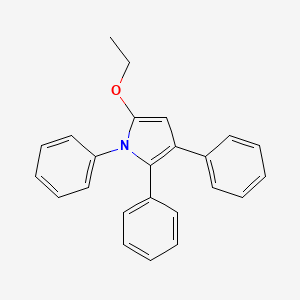


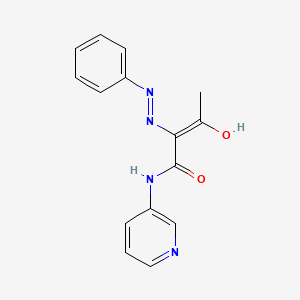
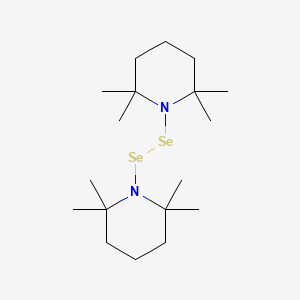
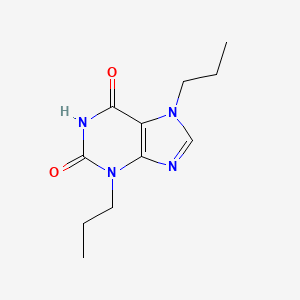
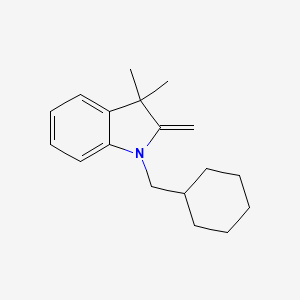

![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
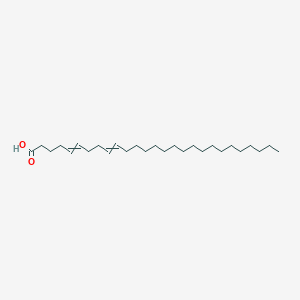
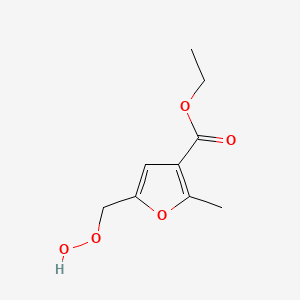
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
